ピロキサスルホン

概要

説明

Pyroxasulfone is a novel pre-emergence herbicide developed by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd. It is primarily used to control grass and small-seeded broadleaf weeds in crops such as wheat, corn, and soybean. Pyroxasulfone inhibits the biosynthesis of very-long-chain fatty acids in plants, making it highly effective at lower application rates compared to other commercial herbicides .

科学的研究の応用

Pyroxasulfone has a wide range of scientific research applications:

Agriculture: It is extensively used as a herbicide to control weeds in various crops, including wheat, corn, soybean, and cotton

Environmental Science: Research on pyroxasulfone’s environmental impact and its degradation in soil and water is ongoing.

Biology: Studies focus on its effects on plant physiology and its role in inhibiting very-long-chain fatty acid biosynthesis

Industry: Pyroxasulfone is used in formulations with other herbicides to enhance weed control efficacy.

作用機序

Target of Action

Pyroxasulfone is a pre-emergence herbicide that primarily targets the production of very long chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in various biological processes, including the formation of cell membranes and energy storage . By inhibiting VLCFA synthesis, pyroxasulfone disrupts these essential functions, leading to the death of the plant .

Mode of Action

Pyroxasulfone acts by inhibiting the elongation steps of VLCFA synthesis, which are normally catalyzed by VLCFA elongases . This inhibition results in a drastic reduction in the biosynthesis of VLCFAs and causes a build-up of fatty acid precursors . The herbicide is absorbed by the young roots and shoots of weeds after application and blocks apical division after plant germination .

Biochemical Pathways

The primary biochemical pathway affected by pyroxasulfone is the synthesis of VLCFAs. Pyroxasulfone specifically inhibits many elongation steps catalyzed by VLCFA elongases . This inhibition disrupts the normal functioning of the plant, leading to its death . In resistant plants, several metabolites of pyroxasulfone are formed via a glutathione (GSH) conjugation pathway .

Result of Action

The result of pyroxasulfone’s action is the effective control of both grass and broadleaf weeds. It exhibits an excellent herbicidal activity and shows sufficient residual activity . This means that pyroxasulfone remains effective for a longer period after application, providing extended weed control .

Action Environment

The efficacy of pyroxasulfone is influenced by various environmental factors such as soil properties, rainfall, and field preparation . For instance, its herbicidal efficacy improves with smooth soil surface preparation . Moreover, pyroxasulfone is stable and maintains its efficacy in soils with high organic matter content . It also dissipates in the environment primarily through leaching and gradual biotransformation to the major transformation product KIH-485-M-1 .

生化学分析

Biochemical Properties

Pyroxasulfone inhibits the biosynthesis of very-long-chain fatty acids in plants . This interaction with the biochemical pathway of fatty acid synthesis is the primary mechanism through which pyroxasulfone exerts its herbicidal activity .

Cellular Effects

In terms of cellular effects, pyroxasulfone has been found to cause neurotoxicities in the central and peripheral nervous system, such as axonal/myelin degeneration, myocardial degeneration/necrosis in rats and mice, inflammation, degeneration or necrosis of the skeletal muscle in rats and dogs, decreased kidney weight, retrograde (ascending) nephropathy in mice, and urinary bladder mucosal hyperplasia in rats .

Molecular Mechanism

The molecular mechanism of action of pyroxasulfone involves the inhibition of the biosynthesis of very-long-chain fatty acids in plants . This inhibition disrupts normal plant growth and development, leading to the death of the weed .

Temporal Effects in Laboratory Settings

The effects of pyroxasulfone have been observed to change over time in laboratory settings. For instance, the herbicide dose required to reduce biomass by 50% (ED 50) in false cleavers ranged between 53 and 395 g ha −1 at Scott and Ellerslie, respectively .

Dosage Effects in Animal Models

In animal models, major adverse effects of pyroxasulfone were observed, including neurotoxicities in the central and peripheral nervous system, myocardial degeneration/necrosis in rats and mice, inflammation, degeneration or necrosis of the skeletal muscle in rats and dogs, decreased kidney weight, retrograde (ascending) nephropathy in mice, and urinary bladder mucosal hyperplasia in rats .

Metabolic Pathways

Pyroxasulfone is involved in the metabolic pathway of very-long-chain fatty acid biosynthesis . It inhibits several fatty acid elongation steps for shoot formation and cell proliferation in the plants .

Transport and Distribution

Given its role as a pre-emergence herbicide, it is likely that pyroxasulfone is transported through the plant’s vascular system where it inhibits the biosynthesis of very-long-chain fatty acids .

Subcellular Localization

Given its mechanism of action, it is likely that pyroxasulfone interacts with enzymes involved in fatty acid biosynthesis, which are typically located in the cytoplasm or endoplasmic reticulum of plant cells .

準備方法

The synthesis of pyroxasulfone involves several key steps:

Hydroxylation Reaction: A reactant undergoes hydroxylation to form an intermediate.

Fluoromethylation Reaction: The intermediate is then subjected to fluoromethylation.

Chlorination Reaction: The resulting compound undergoes chlorination to form another intermediate.

Combination and Separation: The intermediates are mixed, and water is added to separate the organic phase.

Oxidation Reaction: A solvent and an oxidant are added to the transition intermediate to obtain pyroxasulfone.

Industrial production methods focus on optimizing yield and reducing byproducts, thereby minimizing waste and implementing solvent recycling .

化学反応の分析

Pyroxasulfone undergoes various chemical reactions, including:

Oxidation: Pyroxasulfone can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Pyroxasulfone can participate in substitution reactions, where one functional group is replaced by another

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

類似化合物との比較

Pyroxasulfone is unique compared to other herbicides due to its lower application rates and higher stability. Similar compounds include:

Metolachlor: Another herbicide that inhibits very-long-chain fatty acid biosynthesis but requires higher application rates.

Acetochlor: Similar in mode of action but less stable and requires higher doses.

Dimethenamid: Also inhibits very-long-chain fatty acid biosynthesis but has different environmental persistence.

Pyroxasulfone’s unique chemical structure and mode of action make it a valuable tool in modern agriculture for effective weed management .

生物活性

Pyroxasulfone is a novel herbicide belonging to the isoxazoline class, primarily used for preemergence weed control. Its mechanism of action involves the inhibition of very-long-chain fatty acid elongase, which disrupts lipid metabolism in susceptible plants. This article provides a comprehensive overview of the biological activity of pyroxasulfone, including its efficacy against various weed species, toxicological profiles, and environmental impacts.

Pyroxasulfone targets the elongation of fatty acids in plants, leading to the accumulation of fatty acid precursors. This inhibition is crucial for the growth and development of small-seeded broadleaf weeds. The compound has demonstrated significant herbicidal activity with a high degree of selectivity towards target weed species while minimizing damage to crops like corn and soybean.

Efficacy Against Weeds

Research indicates that pyroxasulfone exhibits superior efficacy compared to traditional herbicides. A study reported that it achieved 98% control of Echinochloa crus-galli (barnyard grass) for up to 63 days at lower application rates than other herbicides such as S-metolachlor.

| Herbicide | Application Rate (g a.i./ha) | Control (%) | Duration (Days) |

|---|---|---|---|

| Pyroxasulfone | 200 | 98 | 63 |

| S-metolachlor | 1800 | 90 | 28 |

| Alachlor | 1736 | 90 | 28 |

| Dimethenamid-P | 1138 | 90 | 63 |

Toxicological Profile

The toxicological assessment of pyroxasulfone reveals varying effects based on exposure routes and dosages. Key findings from studies include:

- Dermal Toxicity : A 28-day study in rats indicated a Lowest Observed Adverse Effect Level (LOAEL) of 1000 mg/kg/day, associated with mild cardiac myofiber degeneration and inflammation. The No Observed Adverse Effect Level (NOAEL) was determined to be 100 mg/kg/day .

- Inhalation Studies : No adverse effects were noted in a study where rats were exposed to aerosolized pyroxasulfone at doses up to 200 mg/m³/day .

- Carcinogenic Potential : In rodent studies, renal tubular adenomas were observed in male mice at certain dietary doses, but no significant carcinogenic effects were noted in female mice or at lower doses .

Metabolism and Excretion

Pyroxasulfone is rapidly absorbed and metabolized in both rats and mice. Key metabolic findings include:

- Absorption Rates : At lower doses (10 mg/kg), absorption was rapid, with Tmax occurring between 1.1-7 hours and an absorption rate of 77-88%. At higher doses (700 mg/kg), Tmax extended to 7.0-17.3 hours with only 22-26% absorption .

- Distribution : The compound was widely distributed throughout the body, with high concentrations found in the bladder, prostate, kidneys, liver, and blood .

- Excretion : The primary excretion routes were urine and feces, with approximately 78% of the administered dose excreted within 120 hours post-administration in mice .

Environmental Impact and Biodegradation

The environmental persistence and biodegradation potential of pyroxasulfone have been studied extensively. Microbial degradation studies show that certain bacteria can effectively degrade pyroxasulfone:

| Microorganism | COD Removal (%) | BOD5 Removal (%) | TOC Removal (%) |

|---|---|---|---|

| Bacillus thuringiensis | 91 | 88 | 90 |

| Fusarium fujikuroi | 93 | 83 | 86 |

| Clostridium tetani | 55 | 61 | 60 |

These results indicate that Bacillus thuringiensis and Fusarium fujikuroi are particularly effective at degrading pyroxasulfone under controlled conditions .

Case Studies

Several field studies have evaluated the impact of pyroxasulfone on crop safety and weed management:

- Corn and Soybean Trials : Research conducted in various agricultural settings has shown that pyroxasulfone can be safely applied to corn and soybean crops without causing significant injury while effectively controlling weed populations .

- Long-term Efficacy Studies : Longitudinal studies have demonstrated that pyroxasulfone maintains its efficacy over extended periods compared to other herbicides, making it a valuable tool for integrated weed management strategies.

特性

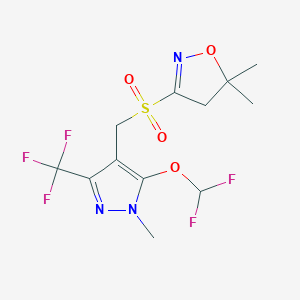

IUPAC Name |

3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F5N3O4S/c1-11(2)4-7(19-24-11)25(21,22)5-6-8(12(15,16)17)18-20(3)9(6)23-10(13)14/h10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASLETQIYIQFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)S(=O)(=O)CC2=C(N(N=C2C(F)(F)F)C)OC(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058104 | |

| Record name | Pyroxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447399-55-5 | |

| Record name | Pyroxasulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447399-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroxasulfone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447399555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroxasulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyroxasulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROXASULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XP114422 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyroxasulfone is a very-long-chain fatty acid elongase (VLCFAE) inhibitor, categorized as a WSSA Group 15 herbicide. [ [] ] VLCFAEs are crucial enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs), essential components of plant cell membranes and cuticular waxes. By inhibiting VLCFAE activity, pyroxasulfone disrupts the production of VLCFAs, ultimately leading to impaired cell membrane formation and compromised seedling growth, causing weed death. [ [], [] ]

ANone: Pyroxasulfone is characterized by the following:

A: Research indicates that soil properties, particularly clay and organic matter content, can influence the efficacy of pyroxasulfone. Higher rates of pyroxasulfone may be required to achieve effective weed control in soils with higher clay or organic matter content. [ [] ] This is likely due to increased binding of pyroxasulfone to these soil components, reducing its availability for plant uptake.

A: Studies evaluating sorption coefficients have shown that pyroxasulfone exhibits relatively low soil binding compared to other herbicides like S-metolachlor and dimethenamid-P. [ [] ] This implies that pyroxasulfone is more prevalent in the soil solution, making it more readily available for plant uptake and contributing to its efficacy even at lower application rates.

A: Research suggests that pyroxasulfone is most effective against wild oat when applied preemergence. [ [] ] The herbicide tends to remain in the top layer of the soil, making it crucial for the seed or the emerging shoot to intercept this layer for optimal control. Deep-seeded wild oat may emerge from below the effective herbicide zone, potentially reducing pyroxasulfone efficacy.

A: Yes, cases of pyroxasulfone resistance have emerged in certain weed species, including Lolium rigidum (annual ryegrass) and Amaranthus tuberculatus (tall waterhemp). [ [], [] ] One identified resistance mechanism involves enhanced metabolic detoxification through glutathione conjugation. [ [], [] ] Glutathione transferases (GSTs) play a role in conjugating pyroxasulfone to glutathione, facilitating its breakdown and reducing its herbicidal activity.

A: Research has identified a specific glutathione transferase isoform, GSTF13, which is significantly more abundant in pyroxasulfone-resistant L. rigidum populations. [ [] ] This suggests that GSTF13 may be a key player in conferring pyroxasulfone resistance. Further investigation into this resistance mechanism can aid in developing strategies to mitigate or overcome pyroxasulfone resistance in weed populations.

ANone: Studies have evaluated the safety of pyroxasulfone in various crops.

- Corn (Zea mays): Corn shows excellent tolerance to both preemergence and postemergence applications of pyroxasulfone at labeled rates. [ [] ]

- Sunflower (Helianthus annuus): Sunflower exhibits adequate tolerance to pyroxasulfone applied alone or in combination with sulfentrazone. [ [], [] ]

- Wheat (Triticum aestivum): Wheat generally demonstrates good tolerance to preemergence pyroxasulfone. [ [], [], [], [] ]

- Field pea (Pisum sativum): Field pea generally shows good tolerance to pyroxasulfone, although higher rates may cause injury at locations with low organic matter and high precipitation. [ [] ]

- Sweetpotato (Ipomoea batatas): Sweetpotato exhibits some tolerance to pyroxasulfone, with lower rates being safer for pretransplant application. [ [] ]

- Peanut (Arachis hypogaea): Peanut varieties generally display good tolerance to preemergence pyroxasulfone. [ [], [] ]

- Potato (Solanum tuberosum): Potato shows good tolerance to preemergence applications of pyroxasulfone at rates up to 0.15 kg ai ha−1. [ [] ]

- Spring planted cereals: Among spring-planted cereals, wheat exhibits the highest tolerance to pyroxasulfone, followed by barley and durum wheat, while oats are the most sensitive. [ [] ]

- Vegetable soybean: Vegetable soybean cultivars generally demonstrate similar tolerance to pyroxasulfone compared to grain-type soybean. [ [] ]

- Snap bean (Phaseolus vulgaris): Snap bean exhibits variable tolerance to pyroxasulfone, with many cultivars being sensitive, particularly under conditions of high water supply. [ [] ]

- Rice (Oryza sativa): Rice shows significant injury from fall-applied pyroxasulfone, even at suggested use rates, making it unsuitable for use in rice production systems. [ [] ]

A: Research indicates that pyroxasulfone dissipation in the soil is influenced by environmental factors such as temperature and moisture. [ [] ] Half-life values (DT50) have been reported to range from 15.4 to 134 days, suggesting that the herbicide can persist long enough to provide residual weed control but is unlikely to cause excessive injury to rotational crops. [ [], [] ]

A: Research has demonstrated the effectiveness of two-pass herbicide programs incorporating pyroxasulfone for controlling glyphosate-resistant Palmer amaranth in glyphosate/dicamba-resistant soybean. [ [] , [], [] ] Preemergence applications of various herbicide premixes or tank mixtures containing pyroxasulfone followed by an early postemergence treatment of glyphosate + dicamba provided excellent control of this troublesome weed. [ [] ]

A: Studies on pyroxasulfone dissipation and mobility in soil suggest that the herbicide can move downward in the soil profile, particularly under certain environmental conditions. [ [] ] This highlights the need for responsible pyroxasulfone application practices to minimize potential leaching and contamination of groundwater resources.

ANone: Depending on the specific weed species and cropping system, several alternative herbicides with different modes of action can be considered:

- Prosulfocarb plus S-metolachlor: A preemergence herbicide combination that provides effective control of rigid ryegrass. [ [] ]

- Flufenacet: A soil-applied herbicide that offers good control of rattail fescue. [ [] ]

- Clomazone: A preemergence herbicide that can control glyphosate-resistant Italian ryegrass. [ [], [] ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。